molecular formula C9H10ClN B070610 6-Chloro-5-methylindoline CAS No. 162100-44-9

6-Chloro-5-methylindoline

Cat. No. B070610
M. Wt: 167.63 g/mol
InChI Key: ZAMJLADJGLXVOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-Chloro-5-methylindoline involves several steps, including coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylindoline with other compounds under solvent-free microwave irradiation can produce high yields of related compounds (Sapari et al., 2019). Another example includes the preparation of 6-chloro derivatives by oxidation using peracetic acid from pyridine derivatives, demonstrating the versatility in synthesizing chloro-substituted indoline compounds (Klauschenz et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 6-Chloro-5-methylindoline, such as 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, reveals an indoline system connected to other molecular frameworks. This compound crystallizes in a specific space group with distinct molecular interactions, including π-π stacking, as evidenced by Hirshfeld surface and two-dimensional fingerprint plots (Sapari et al., 2019).

Chemical Reactions and Properties

6-Chloro-5-methylindoline derivatives exhibit varied reactivity towards different reagents, demonstrating a range of chemical behaviors. For example, reactions with amines or nucleophilic bases can lead to the synthesis of novel compounds with potential biological activity. These reactions highlight the chemical versatility and potential utility of 6-Chloro-5-methylindoline derivatives in synthetic chemistry (Grytsak et al., 2021).

Scientific Research Applications

  • Pharmaceutical Field

    • Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Chemical Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Anti-Inflammatory Activity

    • Indole derivatives have shown anti-inflammatory activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Anticancer Activity

    • Indole derivatives have shown anticancer activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Anti-HIV Activity

    • Indole derivatives have shown anti-HIV activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Antioxidant Activity

    • Indole derivatives have shown antioxidant activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Antitubercular Activity

    • Indole derivatives have shown antitubercular activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Antidiabetic Activity

    • Indole derivatives have shown antidiabetic activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Antimalarial Activity

    • Indole derivatives have shown antimalarial activity . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.
  • Anticholinesterase Activities

    • Indole derivatives have shown anticholinesterase activities . The methods of application or experimental procedures in this field typically involve the synthesis of indole derivatives in a lab, followed by various tests to determine their properties.

Safety And Hazards

The safety information for 6-Chloro-5-methylindoline indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 6-Chloro-5-methylindoline are not available in the retrieved data, the study and application of indole derivatives, including 6-Chloro-5-methylindoline, continue to attract attention due to their significant biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

properties

IUPAC Name

6-chloro-5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJLADJGLXVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623383
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methyl-2,3-dihydro-1H-indole

CAS RN

162100-44-9
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-5-methylindole (D9) (0.109 g, 0.66 mmol) was stirred at 15° C. in glacial acetic acid (3 ml), and sodium cyanoborohydride (0.125 g, 1.98 mmol) was added. The mixture was stirred at 15° C. for 2 h, diluted with water (40 ml), basified with solid NaOH, and extracted with ether. The extract was dried (Na2SO4) and evaporated to give the title compound (0.105 g, 95%) as a light yellow solid.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-methylindoline
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Reactant of Route 5
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Reactant of Route 6
6-Chloro-5-methylindoline

Citations

For This Compound
4
Citations
SM Bromidge, M Duckworth, IT Forbes… - Journal of medicinal …, 1997 - ACS Publications
… Compound 2 was similarly prepared from 6-chloro-5-methylindoline. The bipyridyl ether 5 was prepared by coupling 6-chloro-5-methylindoline with the phenyl carbamate 10, itself …
Number of citations: 95 pubs.acs.org
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 2000 - ACS Publications
… indoline substitution patterns, such as the 6-chloro-5-methylindoline 4, which had good 5-HT … Incorporating the 6-chloro-5-methylindoline into the bispyridyl ether series afforded 41 (SB-…
Number of citations: 100 pubs.acs.org
V Di Matteo, G Di Giovanni, E Esposito - CNS Drug Reviews, 2000 - Wiley Online Library
… SB 242084 was prepared by coupling 6-chloro-5-methylindoline with phenyl carbamate in a four-step synthesis described by Bromidge et al. (8). For in vivo studies, SB 242084 was …
Number of citations: 46 onlinelibrary.wiley.com
V Di Matteo, G Di Giovanni, E Esposito - 2000 - um.edu.mt
… SB 242084 was prepared by coupling 6-chloro-5-methylindoline with phenyl carbamate in a four-step synthesis described by Bromidge et al. (8). For in vivo studies, SB 242084 was …
Number of citations: 0 www.um.edu.mt

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